Naphthalene, 1-[(6-bromohexyl)oxy]-
Description
Contextualization of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research
Naphthalene and its derivatives are foundational components in numerous areas of modern chemical science. ijpsjournal.com Their rigid, planar structure and extended π-electron system give rise to unique photophysical properties, making them excellent candidates for fluorescent probes and organic electronic materials. nih.govresearchgate.net The naphthalene core is a key structural motif in many dyes and pigments.
In the realm of medicinal chemistry, the naphthalene scaffold is present in a variety of therapeutic agents, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, the non-steroidal anti-inflammatory drug (NSAID) Naproxen and the antifungal agent Terbinafine feature a naphthalene core. The versatility of the naphthalene ring system allows for the synthesis of a vast library of derivatives with diverse pharmacological profiles.
The Significance of Alkoxy and Bromo-Substituents in Tailored Molecular Design
The functional groups appended to the naphthalene core in Naphthalene, 1-[(6-bromohexyl)oxy]- are not merely passive components; they are deliberately chosen to impart specific functionalities.
The 1-alkoxy substituent (the -(O)-(CH2)6-Br group) is an ether linkage at the 1-position of the naphthalene ring. The oxygen atom of the alkoxy group can act as a hydrogen bond acceptor and its lone pairs of electrons can influence the electronic properties of the naphthalene ring system through resonance. The flexible hexyl chain provides spatial separation between the bulky naphthalene headgroup and the reactive terminus.
The terminal bromo-substituent is a particularly important feature for molecular design. The carbon-bromine bond is a versatile functional handle in organic synthesis. The bromine atom is a good leaving group in nucleophilic substitution reactions, allowing for the straightforward introduction of a wide variety of other functional groups (e.g., azides, amines, thiols, cyanides). Furthermore, the bromo-substituent can participate in various carbon-carbon bond-forming cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern synthetic organic chemistry. This reactivity allows for the covalent attachment of Naphthalene, 1-[(6-bromohexyl)oxy]- to other molecules or surfaces.
Overview of Academic Research Trajectories for Naphthalene, 1-[(6-bromohexyl)oxy]- and Analogous Conjugates
Research involving Naphthalene, 1-[(6-bromohexyl)oxy]- and similar structures generally falls into several key areas:
Materials Science: The fluorescent nature of the naphthalene moiety makes this compound and its derivatives attractive for the development of new materials for optoelectronics and sensing applications. nih.gov By attaching it to polymers or surfaces, materials with specific photophysical properties can be engineered.
Bioconjugation and Medicinal Chemistry: The bromo-terminus can be used to covalently link the naphthalene group to biomolecules, such as peptides or oligonucleotides, to create fluorescently labeled probes for biological imaging or diagnostic assays. In drug design, the naphthalene-alkoxy-bromo motif can serve as a scaffold or a linker to connect a pharmacophore to another molecular entity, potentially leading to compounds with enhanced biological activity. For example, research on naphthalene-chalcone hybrids has shown potential in developing new anticancer agents.
Physicochemical and Spectroscopic Data
While specific experimental data for Naphthalene, 1-[(6-bromohexyl)oxy]- is not widely published, its properties can be estimated based on related compounds. The following table provides a summary of key physicochemical properties for naphthalene as a reference.
| Property | Value |
| Chemical Formula | C₁₀H₈ |
| Molar Mass | 128.17 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 80.26 °C |
| Boiling Point | 218 °C |
| Solubility in Water | 31.6 mg/L at 25 °C |
| Structure | Fused pair of benzene (B151609) rings |
Note: Data for Naphthalene. nih.gov
Detailed Research Findings
A key aspect of utilizing Naphthalene, 1-[(6-bromohexyl)oxy]- is its synthesis. A representative synthesis of a similar compound, 1-[2-[(6-Bromohexyl)oxy]ethyl]naphthalene, involves the reaction of 1-Naphthaleneethanol (B15308) with an excess of 1,6-dibromohexane (B150918). This Williamson ether synthesis is a common method for preparing such alkoxy-naphthalene derivatives.
In the broader context of naphthalene derivatives, research has highlighted their potential in various applications. For instance, studies on naphthalene diimides have shown that substitution with alkoxy groups can lead to yellow dyes with green emission, and further substitution with amines can produce a range of colors from red to blue with high photoluminescence quantum yields. This demonstrates the tunability of the photophysical properties of the naphthalene core through chemical modification.
In the area of medicinal chemistry, various naphthalene derivatives have been synthesized and evaluated for their biological activity. For example, novel naphthalene-chalcone hybrids have been investigated as antimicrobial, anticandidal, and anticancer agents, with some compounds showing significant activity against lung cancer cell lines and inhibiting the VEGFR-2 enzyme.
Structure
3D Structure
Properties
CAS No. |
93372-52-2 |
|---|---|
Molecular Formula |
C16H19BrO |
Molecular Weight |
307.22 g/mol |
IUPAC Name |
1-(6-bromohexoxy)naphthalene |
InChI |
InChI=1S/C16H19BrO/c17-12-5-1-2-6-13-18-16-11-7-9-14-8-3-4-10-15(14)16/h3-4,7-11H,1-2,5-6,12-13H2 |
InChI Key |
RIBYXSPEEBWCDJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCCCCBr |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Naphthalene, 1 6 Bromohexyl Oxy
Strategic Approaches for O-Alkylation and Etherification of Naphtholic Precursors
The introduction of an alkoxy chain onto a naphthol scaffold is most commonly achieved through O-alkylation, a class of reactions that forms an ether linkage. The Williamson ether synthesis is a classic and versatile method for this transformation. wvu.edumasterorganicchemistry.com
The most direct synthesis of Naphthalene (B1677914), 1-[(6-bromohexyl)oxy]- involves the reaction of 1-naphthol (B170400) with 1,6-dibromohexane (B150918). This reaction is a prime example of the Williamson ether synthesis, which proceeds via an SN2 mechanism. masterorganicchemistry.comkhanacademy.org
The process begins with the deprotonation of the hydroxyl group of 1-naphthol by a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form a sodium 1-naphthoxide salt. wvu.edukhanacademy.org This naphthoxide ion is a potent nucleophile. The subsequent step involves the nucleophilic attack of the naphthoxide on one of the electrophilic carbon atoms of 1,6-dibromohexane. This attack displaces a bromide ion, forming the desired ether bond.
To favor the formation of the mono-alkylated product, Naphthalene, 1-[(6-bromohexyl)oxy]-, a significant excess of 1,6-dibromohexane is typically used. This stoichiometric imbalance minimizes the competing reaction where a second molecule of 1-naphthoxide displaces the remaining bromide of the product, which would lead to the formation of 1,6-bis(naphthalen-1-yloxy)hexane. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 pathway.
Table 1: Typical Reaction Conditions for the Synthesis of Naphthalene, 1-[(6-bromohexyl)oxy]-
| Parameter | Condition | Purpose |
|---|---|---|
| Starting Material | 1-Naphthol | Naphthalene precursor with hydroxyl group |
| Alkylating Agent | 1,6-Dibromohexane (in excess) | Source of the bromohexyl chain |
| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), or Sodium Hydroxide (NaOH) | Deprotonates the naphtholic proton to generate the nucleophile |
| Solvent | Dimethylformamide (DMF), Acetone, or Acetonitrile | Provides a medium for the reaction |
| Temperature | Room temperature to reflux | To achieve a reasonable reaction rate |
The regioselectivity of etherification on a naphthalene ring is fundamentally determined by the position of the hydroxyl group on the starting naphthol. To synthesize the 1-alkoxy isomer, 1-naphthol is the required precursor. Similarly, 2-naphthol would be used to obtain the 2-alkoxy isomer.
Beyond direct etherification, broader strategies for regioselective functionalization of the naphthalene scaffold are critical for creating diverse derivatives. In electrophilic aromatic substitution reactions, the outcome is governed by the electronic properties of the substituents already present on the ring. nih.gov The alpha positions (1, 4, 5, and 8) of the naphthalene ring are generally more reactive towards electrophiles than the beta positions (2, 3, 6, and 7). wikipedia.org
More advanced methods for achieving high regioselectivity include transition-metal-catalyzed C-H activation. researchgate.net In these approaches, a directing group is used to guide a metal catalyst to a specific C-H bond, enabling its functionalization. researchgate.netnih.gov For instance, a carbonyl group at the C1 position can direct functionalization to the C8 position. researchgate.net While not directly used to install the alkoxy group itself, these methods are invaluable for synthesizing complex, polysubstituted naphthalenes which can then be converted to the desired naphthol precursor. nih.gov Furthermore, zeolite catalysts have been shown to mediate the highly regioselective dialkylation of naphthalene, offering another route to control substitution patterns. nih.gov
Naphthalene Ring System Construction and Functionalization
In some synthetic strategies, it is more efficient to construct the substituted naphthalene ring system from simpler, acyclic or monocyclic precursors, a process known as de novo synthesis.
Several classic and modern methods exist for the de novo synthesis of the naphthalene skeleton. nih.gov These methods allow for the incorporation of substituents at specific positions during the ring-building process, offering a high degree of control over the final structure.
One of the most well-known methods is the Haworth synthesis . This multi-step process typically begins with the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640). The resulting keto-acid undergoes a Clemmensen reduction, followed by an intramolecular Friedel-Crafts reaction to form a second ring. Subsequent reduction and dehydrogenation (aromatization) yield the naphthalene core. vedantu.com
Other significant methods include:
Annulation Reactions: The cyclization of arenes that possess an unsaturated carbonyl side chain. nih.gov
[4+2] Cycloaddition Reactions: Diels-Alder type reactions can be employed to construct the bicyclic system.
Transition Metal-Catalyzed Cyclizations: Reactions of aryl halides or arylmetal compounds with alkynes, often catalyzed by palladium or other transition metals, can efficiently build the naphthalene ring. nih.gov
Electrophilic Cyclization of Alkynes: Arene-containing propargylic alcohols can undergo a 6-endo-dig electrophilic cyclization to produce a wide variety of substituted naphthalenes under mild conditions. nih.gov
Table 2: Comparison of Selected De Novo Naphthalene Synthesis Methods
| Method | Key Steps | Advantages |
|---|---|---|
| Haworth Synthesis | Friedel-Crafts Acylation, Clemmensen Reduction, Intramolecular Cyclization, Dehydrogenation | Uses readily available starting materials. |
| Alkyne Cyclization | Electrophilic cyclization of aryl-substituted alkynes | Mild reaction conditions, good regioselectivity. nih.gov |
| Metal-Catalyzed Annulation | Coupling of aryl halides/alkynes followed by cyclization | High efficiency and functional group tolerance. nih.gov |
Skeletal editing represents a cutting-edge strategy in organic synthesis where atoms within the core structure of a molecule are replaced. nih.gov A remarkable example relevant to naphthalene synthesis is the nitrogen-to-carbon transmutation of isoquinolines. nih.gov Isoquinoline has a bicyclic structure similar to naphthalene but contains a nitrogen atom at the 2-position.
This transformation is inspired by the Wittig reaction and utilizes a phosphonium ylide as a carbon source. The reaction proceeds through the formation of a triene intermediate via ring-opening of the isoquinoline. This intermediate then undergoes a 6π-electrocyclization and subsequent elimination to afford the all-carbon naphthalene product. nih.gov This powerful method allows for the direct conversion of a heterocyclic scaffold into a carbocyclic one, providing a novel entry to substituted naphthalenes. nih.gov
Advanced Derivatization of the Bromohexyl Moiety
The terminal bromide on the hexyl chain of Naphthalene, 1-[(6-bromohexyl)oxy]- is a versatile functional group that serves as a linchpin for a wide array of chemical transformations. As a primary alkyl halide, it is an excellent electrophile for SN2 reactions, allowing for the introduction of diverse functionalities through reaction with various nucleophiles.
This reactivity enables the molecule to be used as a building block for more complex structures. For example, it can be linked to other molecules, polymers, or surfaces. The conversion of the bromide to other functional groups can drastically alter the physicochemical properties of the parent molecule.
Table 3: Potential Nucleophilic Substitution Reactions of the Bromohexyl Moiety
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) |
| Amine | Ammonia (NH₃), Primary/Secondary Amines | Primary, Secondary, or Tertiary Amine |
| Carboxylate | Sodium Acetate (CH₃COONa) | Ester (-OCOCH₃) |
| Malonate Ester Enolate | Diethyl Malonate + Base | Substituted Malonic Ester |
Beyond substitution, the bromohexyl group can participate in other important reactions. Reaction with magnesium metal can form a Grignard reagent, converting the electrophilic carbon into a nucleophilic one, which can then react with a variety of electrophiles such as aldehydes, ketones, and carbon dioxide.
Nucleophilic Substitution and Coupling Reactions for Extended Structures
The terminal bromo group on the hexyl chain of Naphthalene, 1-[(6-bromohexyl)oxy]- is a prime site for nucleophilic substitution and coupling reactions, enabling the construction of more complex and extended molecular architectures. This reactivity is fundamental to its utility as a building block in supramolecular chemistry and materials science.
A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of a diverse range of derivatives. For instance, reaction with amines, thiols, or other alcohols (after deprotonation) can introduce new functional groups at the end of the alkyl chain.
Palladium-catalyzed cross-coupling reactions are particularly powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and the bromo-functionalized naphthalene derivative is a suitable substrate for such transformations. Reactions like the Suzuki, Sonogashira, and Heck couplings allow for the attachment of various organic moieties. For example, a Suzuki coupling with an arylboronic acid would result in the formation of a new carbon-carbon bond, linking the naphthalene unit to another aromatic system via the hexyl spacer. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkyne group, which can be a precursor for further reactions or a component in conjugated systems.
These coupling strategies are instrumental in the synthesis of molecules with specific electronic and photophysical properties. The flexible hexoxy linker can serve to electronically isolate the naphthalene chromophore from the newly introduced group or to control the spatial arrangement of different functional units within a larger molecule.
Table 1: Examples of Coupling Reactions with Naphthalene, 1-[(6-bromohexyl)oxy]- Analogues
| Coupling Reaction | Reagents | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Naphthalene derivative linked to an aryl group |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Naphthalene derivative with a terminal alkyne |
| Heck Coupling | Alkene, Pd catalyst, base | Naphthalene derivative with a vinyl group |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Naphthalene derivative with a terminal amine |
Integration into Polymerizable Monomers
The bifunctional nature of Naphthalene, 1-[(6-bromohexyl)oxy]- makes it an attractive candidate for the synthesis of polymerizable monomers. The naphthalene core can impart desirable properties such as thermal stability, fluorescence, and specific electronic characteristics to the resulting polymer. The terminal bromo group provides a handle for polymerization or for the attachment of a polymerizable group.
One common strategy involves the conversion of the terminal bromide to a polymerizable functional group. For example, nucleophilic substitution with a molecule containing a vinyl, acrylate, or methacrylate group can yield a monomer suitable for free-radical or controlled radical polymerization methods.
Alternatively, the bromoalkyl group can be utilized in polycondensation reactions. For instance, reaction with a diamine or a diol could lead to the formation of polyamides or polyesters, respectively, where the naphthalene moiety is incorporated into the polymer backbone. Such polymers may exhibit interesting liquid crystalline or photoluminescent properties.
The synthesis of naphthalene-based polymers through methods like Friedel-Crafts crosslinking has also been explored. While this approach typically involves the direct polymerization of the naphthalene ring, a functionalized monomer like Naphthalene, 1-[(6-bromohexyl)oxy]- could be incorporated into such polymerizations to introduce flexible side chains, potentially modifying the physical and chemical properties of the resulting polymer network. These side chains could influence solubility, processability, and the porous structure of the material.
Table 2: Potential Polymerization Pathways for Naphthalene, 1-[(6-bromohexyl)oxy]- Derived Monomers
| Polymerization Method | Monomer Modification | Resulting Polymer Type |
| Radical Polymerization | Conversion of bromide to acrylate/methacrylate | Polyacrylate/Polymethacrylate with naphthalene side chains |
| Polycondensation | Reaction with diamines or diols | Polyamide or Polyester with naphthalene in the backbone |
| Ring-Opening Metathesis Polymerization (ROMP) | Conversion of bromide to a strained cycloalkene | Polynorbornene with naphthalene side chains |
The integration of the naphthalene unit into a polymer structure can lead to materials with enhanced thermal stability, specific optical properties, and potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and as catalytic supports.
Utility As a Key Building Block in Functional Molecular Systems
Design and Synthesis of Fluorescent Probes and Chemosensors
The synthesis of Naphthalene (B1677914), 1-[(6-bromohexyl)oxy]- typically involves the reaction of 1-naphthol (B170400) with 1,6-dibromohexane (B150918). This process establishes the ether linkage and preserves one of the bromine atoms as a reactive site for subsequent modifications. A similar synthetic strategy has been reported for related compounds, such as the reaction between 1-naphthaleneethanol (B15308) and 1,6-dibromohexane to yield 1-[2-[(6-bromohexyl)oxy]ethyl]naphthalene. nih.gov
Naphthalene derivatives are a cornerstone in the design of fluorescent probes due to their favorable photophysical properties, including high quantum yields and photostability. niscpr.res.in Their fluorescence is highly sensitive to the local environment and can be modulated by the presence of specific analytes, making them excellent candidates for chemosensors. nih.gov
Researchers have successfully developed a variety of naphthalene-based probes for detecting metal ions and for bioimaging. For instance, fluorescent probes derived from naphthalene anhydride (B1165640) have been synthesized to detect copper ions (Cu²⁺) with high selectivity and sensitivity. dntb.gov.ua In one such design, the probe exhibits strong fluorescence that is quenched upon binding to Cu²⁺, with a detection limit of 1.8 μM. dntb.gov.ua Other naphthalene derivatives have been engineered to act as "on-type" fluorescent probes for aluminum ions (Al³⁺), suitable for use in living cells. rsc.org The hydrophobic nature of the naphthalene core contributes to excellent sensing and selectivity properties for both anions and cations. niscpr.res.in Furthermore, the utility of these fluorophores extends to visualizing cellular components, where they serve as dyes for staining the membranous structures of eukaryotic cells. rsc.org
Table 1: Examples of Naphthalene-Based Fluorescent Probes
| Probe Base | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| Naphthalene Anhydride | Cu²⁺ | Fluorescence Quenching | 1.8 μM | dntb.gov.ua |
| 1-hydroxy-2,4-diformylnaphthalene | Sulfite/Bisulfite | Ratiometric Fluorescence | 9.93 nM | nih.gov |
This table is interactive. Click on the headers to sort the data.
The (6-bromohexyl)oxy linker is a versatile tether used to connect the signaling naphthalene unit to a specific recognition site (receptor). The six-carbon chain provides spatial separation, preventing unwanted interactions between the fluorophore and the receptor, while the terminal bromine atom allows for facile reaction with nucleophiles like amines or phenols to form more complex probe molecules.
The efficacy of a fluorescent probe depends on precise molecular design that couples a recognition event to a change in fluorescence. dntb.gov.ua Several key principles govern this process:
Intramolecular Charge Transfer (ICT): Many naphthalene-based probes are designed with electron-donating and electron-accepting groups. Upon excitation, an ICT state is formed. The binding of an analyte can alter the energy of this state, leading to a detectable shift in the emission wavelength. niscpr.res.in
Photoinduced Electron Transfer (PET): In PET-based sensors, the fluorophore (naphthalene) is linked to a receptor that can donate an electron to the excited fluorophore, quenching its fluorescence. When the receptor binds to its target ion, its electron-donating ability is suppressed, "turning on" the fluorescence.
Analyte-Induced Reaction: Some probes function via a chemical reaction with the analyte that irreversibly transforms the fluorophore, leading to a "turn-off" or "turn-on" signal. This chemodosimetric approach often provides high selectivity. rsc.org
Selectivity is achieved by tailoring the receptor part of the probe to have a high affinity for a specific target. The choice of the linker, such as the bromohexyl chain, is also critical as it influences the probe's solubility, spatial arrangement, and interaction with the target analyte.
Contributions to Advanced Materials Science
The rigid, planar, and π-conjugated structure of the naphthalene core makes it an attractive building block for organic electronic materials. Its derivatives are explored as components in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Naphthalene derivatives are widely used as building blocks for organic semiconductors due to their structural stability and amenability to functionalization. researchgate.net Specifically, naphthalene diimides (NDIs) are a prominent class of n-type organic semiconductors. rsc.org The introduction of functional groups, which can be achieved starting from precursors like Naphthalene, 1-[(6-bromohexyl)oxy]-, allows for the tuning of the material's electronic properties and solid-state packing, which are crucial for device performance. The "building-blocks approach," where different aromatic units are combined, is a key strategy for developing new organic semiconductor materials with enhanced performance. researchgate.net The introduction of a naphthalene unit into molecular designs has been shown to create smaller energy gaps and improve the photo- and thermal-stability of materials used as organic solid-state laser dyes.
In devices like OFETs, the interface between the semiconductor and the dielectric layer is critical for efficient charge transport. The long alkyl chain of Naphthalene, 1-[(6-bromohexyl)oxy]- can be used to control the self-assembly of molecules on a surface. This controlled organization influences the molecular packing and orbital overlap between adjacent molecules, which directly impacts charge mobility. Angular-shaped naphthalene diimides, for instance, exhibit tunable self-assembly behaviors and charge-transporting properties. rsc.org By synthesizing a series of naphthalene derivatives with different linking groups (e.g., double or triple bonds), researchers have been able to fabricate ambipolar OFETs, demonstrating that molecular structure directly tunes device performance and can achieve mobilities as high as 0.53 cm²/V·s. researchgate.net
Supramolecular Chemistry and Self-Assembled Architectures
The structure of Naphthalene, 1-[(6-bromohexyl)oxy]- inherently codes for its participation in supramolecular chemistry, where non-covalent interactions govern the spontaneous organization of molecules into well-defined, functional architectures. The naphthalene unit provides a platform for π-π stacking interactions, while the bromohexyl chain introduces the possibility of halogen bonding and van der Waals forces, collectively driving the formation of ordered assemblies.
Self-Assembly via Directed Non-Covalent Interactions
The self-assembly of molecules is a cornerstone of nanoscience, enabling the bottom-up fabrication of materials with tailored properties. In the case of Naphthalene, 1-[(6-bromohexyl)oxy]-, several non-covalent forces can direct its organization. The flat, electron-rich surface of the naphthalene moiety promotes π-π stacking, a common interaction in aromatic systems that leads to the formation of columnar or layered structures. rsc.orgresearchgate.net The flexible aliphatic chain, on the other hand, can engage in weaker van der Waals interactions, providing a degree of conformational freedom to the assembling system. numberanalytics.com
The interplay of these interactions can lead to complex and tunable self-assembly behaviors. For instance, in solution, molecules of Naphthalene, 1-[(6-bromohexyl)oxy]- could potentially form aggregates, micelles, or liquid crystalline phases, depending on the solvent polarity and concentration. rsc.org The specific arrangement of the molecules within these assemblies would be dictated by the energetic balance between the different non-covalent forces at play. rsc.org
| Interaction Type | Participating Moiety | Potential Outcome in Assembly |
| π-π Stacking | Naphthalene Core | Formation of ordered columnar or lamellar structures |
| Van der Waals Forces | Hexyl Chain | Induces flexibility and packing efficiency |
| Halogen Bonding | Bromohexyl Group | Directional control over molecular arrangement |
This table is generated based on the principles of non-covalent interactions and the known behavior of similar molecular structures.
Application in Host–Guest Chemistry and Selective Binding
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The naphthalene unit of Naphthalene, 1-[(6-bromohexyl)oxy]- is a well-known guest for various host molecules, particularly cyclodextrins. frontiersin.orgacs.orgresearchgate.net Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. acs.org The hydrophobic naphthalene core can be encapsulated within the cyclodextrin (B1172386) cavity, driven by the release of high-energy water molecules from the cavity into the bulk solvent.
This host-guest interaction can be highly selective, with the size of the cyclodextrin cavity playing a crucial role in the binding affinity. For example, β-cyclodextrin, with its seven glucose units, is often a suitable host for naphthalene derivatives. acs.org The formation of such inclusion complexes can be monitored by various spectroscopic techniques, such as NMR and fluorescence spectroscopy, which can detect changes in the chemical environment of the naphthalene guest upon encapsulation. frontiersin.org
The bromohexyl chain of Naphthalene, 1-[(6-bromohexyl)oxy]- could further modulate these host-guest interactions. It could either remain outside the cyclodextrin cavity, potentially interacting with the exterior of the host or with other guest molecules, or it could influence the orientation and depth of inclusion of the naphthalene moiety.
| Host Molecule | Guest Moiety | Driving Force for Complexation | Typical Binding Constants (M⁻¹) * |
| β-Cyclodextrin | Naphthalene | Hydrophobic effect | 10² - 10⁴ |
| α-Cyclodextrin | Naphthalene | Hydrophobic effect | Lower affinity than β-CD |
| γ-Cyclodextrin | Naphthalene | Hydrophobic effect | May form 2:1 complexes |
*Typical binding constants for naphthalene derivatives with cyclodextrins as reported in the literature for analogous systems. acs.orgrsc.org
Halogen Bonding Interactions in Supramolecular Design
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the "σ-hole") and a nucleophilic site. bohrium.comnih.govacs.org This interaction has emerged as a powerful tool in crystal engineering and the design of functional materials, including liquid crystals. researchgate.netnih.govnih.gov The bromine atom in Naphthalene, 1-[(6-bromohexyl)oxy]- can act as a halogen bond donor, interacting with Lewis bases such as anions or the electron-rich regions of other molecules. acs.orgresearchgate.net
The strength of the halogen bond depends on the polarizability of the halogen and the electron-withdrawing nature of the group to which it is attached. acs.org In Naphthalene, 1-[(6-bromohexyl)oxy]-, the bromine atom is attached to an alkyl chain, which is not strongly electron-withdrawing. However, the directionality of the C-Br···Nu interaction can still be exploited to control the orientation of molecules in a self-assembled structure. researchgate.netwhiterose.ac.uk For instance, in a crystalline or liquid-crystalline state, these halogen bonds could work in concert with π-π stacking interactions to create highly ordered, anisotropic materials. researchgate.net
The ability to form halogen bonds adds another layer of control to the supramolecular chemistry of Naphthalene, 1-[(6-bromohexyl)oxy]-, allowing for the rational design of complex architectures with specific functions.
| Halogen Bond Donor | Potential Halogen Bond Acceptor | Interaction Strength | Geometric Feature |
| C-Br (from bromohexyl) | N, O, S-containing molecules, anions | Moderate | Highly directional (R-Br···Nu angle ≈ 180°) |
*This table is based on the general principles of halogen bonding. acs.orgacs.org
Advanced Spectroscopic Characterization and Photophysical Property Elucidation
Spectroscopic Techniques for Electronic and Vibrational Analysis
Spectroscopic methods are fundamental to elucidating the structural and electronic properties of molecules. For a compound like Naphthalene (B1677914), 1-[(6-bromohexyl)oxy]-, these techniques would provide critical insights into how the bromohexyloxy substituent modifies the electronic environment of the naphthalene core.
High-Resolution UV-Visible Absorption Spectroscopy
High-resolution UV-Visible absorption spectroscopy is a primary tool for examining the electronic transitions within a molecule. For naphthalene and its derivatives, absorption spectra typically exhibit characteristic bands arising from π-π* transitions within the aromatic system. researchgate.netresearchgate.net The position, intensity, and fine structure of these bands are sensitive to the nature and position of substituents.
For Naphthalene, 1-[(6-bromohexyl)oxy]-, it would be expected that the alkoxy substituent at the 1-position would cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene, due to the electron-donating nature of the oxygen atom extending the conjugation. mdpi.com However, no specific UV-Visible absorption spectra for Naphthalene, 1-[(6-bromohexyl)oxy]- have been published.
Steady-State and Time-Resolved Fluorescence Spectroscopy
Naphthalene is a well-known fluorescent molecule. omlc.orgaatbio.com Its fluorescence emission is highly sensitive to the molecular environment and substitution on the aromatic rings. Steady-state fluorescence spectroscopy would reveal the emission wavelength maxima and quantum yield, while time-resolved fluorescence would provide information on the excited-state lifetime.
The presence of the bromohexyl group in Naphthalene, 1-[(6-bromohexyl)oxy]- could potentially lead to fluorescence quenching through the heavy-atom effect of bromine, which can promote intersystem crossing to the triplet state. This would result in a lower fluorescence quantum yield compared to non-halogenated analogues. nih.gov Detailed studies using these techniques on the target compound are currently absent from the literature.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Dynamics
NMR spectroscopy is the definitive method for confirming the molecular structure of organic compounds. ¹H and ¹³C NMR spectra would provide a complete map of the proton and carbon environments in Naphthalene, 1-[(6-bromohexyl)oxy]-. The chemical shifts and coupling constants of the aromatic protons would confirm the 1-substitution pattern, while signals in the aliphatic region would verify the structure of the 6-bromohexyl chain. nih.govresearchgate.net Although NMR data exists for many naphthalene derivatives, specific spectra for Naphthalene, 1-[(6-bromohexyl)oxy]- are not available.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction provides unambiguous proof of molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For Naphthalene, 1-[(6-bromohexyl)oxy]-, a crystal structure would reveal the conformation of the bromohexyl chain and the packing arrangement of the molecules in the crystal lattice. This information is crucial for understanding solid-state properties. At present, no crystallographic data for this compound has been reported.
Specialized Spectroscopic Probes and Environmental Responses
Substituted naphthalenes are often explored as fluorescent probes, where their photophysical properties change in response to their local environment.
Solvatochromism and Polarity Sensing
Solvatochromism is the change in the color of a substance (and its absorption or emission spectra) with the polarity of the solvent. Naphthalene derivatives with electron-donating and/or accepting groups can exhibit significant solvatochromic shifts, making them useful as probes for local polarity in complex systems like biological membranes. acs.org The 1-alkoxynaphthalene structure suggests potential for solvatochromic behavior. An investigation into the absorption and emission spectra of Naphthalene, 1-[(6-bromohexyl)oxy]- in a range of solvents with varying polarity would be necessary to quantify this effect. Such a study has not yet been published.
Electron Paramagnetic Resonance (EPR) for Paramagnetic Speciesnih.gov
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of chemical species that have one or more unpaired electrons. Such species, referred to as paramagnetic, include free radicals, radical ions, and molecules in an excited triplet state. For a molecule like Naphthalene, 1-[(6-bromohexyl)oxy]-, which is diamagnetic in its ground state, EPR spectroscopy becomes an invaluable tool for characterizing the structure and electron distribution of its paramagnetic derivatives. These derivatives can be generated through various means, including chemical reduction or oxidation to form radical ions, or through photoexcitation to populate the triplet state.
While specific, published EPR data for Naphthalene, 1-[(6-bromohexyl)oxy]- are not available, a thorough understanding of its potential paramagnetic behavior can be derived from extensive studies on the parent naphthalene chromophore and its derivatives. nih.govrsc.orgaip.orguni-konstanz.de The primary paramagnetic species expected to form are the naphthalene radical anion, the naphthalene radical cation, and the photoexcited triplet state. The 1-[(6-bromohexyl)oxy]- substituent, being connected via a flexible and electronically insulating ether linkage, is not expected to fundamentally alter the spin distribution across the naphthalene ring system but may introduce minor perturbations to the spectroscopic parameters.
EPR of Naphthalene Radical Ions
The radical anion of naphthalene can be generated by chemical or electrochemical reduction, where an electron is added to the lowest unoccupied molecular orbital (LUMO). Conversely, the radical cation is formed by oxidation, removing an electron from the highest occupied molecular orbital (HOMO). nih.gov The EPR spectra of these radical ions in solution are characterized by two key parameters: the g-factor and the hyperfine coupling constants (hfcs).
The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals primarily composed of carbon and hydrogen, g-factors are typically close to that of the free electron (g ≈ 2.0023).
The hyperfine structure, which appears as a splitting of the main EPR line into multiple lines, arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (primarily ¹H, with nuclear spin I = 1/2). For the naphthalene radical, there are two distinct sets of four equivalent protons: the α-protons (at positions 1, 4, 5, 8) and the β-protons (at positions 2, 3, 6, 7). This leads to a complex spectrum where the total number of lines can be predicted by the McConnell relation, which links the hyperfine coupling constant (aH) to the spin density (ρ) on the carbon atom to which the proton is attached. youtube.com The analysis of these hyperfine couplings provides a direct map of the unpaired electron's distribution across the molecule. youtube.comnih.gov
Table 1: Representative EPR Hyperfine Coupling Constants for Naphthalene Radical Ions. Data derived from studies on the parent naphthalene system.
| Paramagnetic Species | Proton Position | Hyperfine Coupling Constant (aH) in Gauss (G) | g-factor |
|---|---|---|---|
| Naphthalene Radical Anion | α-protons (4H) | 4.90 - 4.95 | ~2.0026 |
| β-protons (4H) | 1.83 - 1.87 | ||
| Naphthalene Radical Cation | α-protons (4H) | 5.8 - 6.9 | ~2.0028 |
| β-protons (4H) | 1.9 - 2.1 |
Note: Exact values can vary slightly depending on the solvent and counter-ion. aip.orgdiva-portal.org
EPR of the Photoexcited Triplet State
Upon absorption of UV light, Naphthalene, 1-[(6-bromohexyl)oxy]- can undergo intersystem crossing (ISC) from the first excited singlet state (S₁) to the first excited triplet state (T₁). This triplet state is paramagnetic, with two unpaired electrons, and has a relatively long lifetime, making it observable by EPR, particularly at low temperatures in a frozen matrix. nih.govuni-konstanz.de
The EPR spectrum of a randomly oriented triplet state is much broader and more complex than that of a radical ion. Its features are dominated by the zero-field splitting (ZFS) parameters, D and E. nih.govumich.edu These parameters arise from the magnetic dipole-dipole interaction between the two unpaired electrons.
The D parameter measures the average separation between the two unpaired electrons and is related to the molecule's shape.
The E parameter measures the deviation from axial symmetry in the distribution of the two unpaired electrons. For a molecule with D₃h symmetry or higher (like benzene), E is zero. For naphthalene, which has D₂h symmetry, E is non-zero.
The first direct EPR observation of the phosphorescent triplet state of naphthalene by Hutchison and Mangum in 1958 was a landmark experiment that confirmed its triplet nature. nih.govuni-konstanz.de Subsequent studies have precisely determined the ZFS parameters, which provide critical insight into the electronic structure of the excited state. researchgate.netaip.orgacs.org
Table 2: Zero-Field Splitting (ZFS) Parameters for the Lowest Triplet State (T₁) of Naphthalene.
| Parameter | Value (cm⁻¹) | Value (GHz) | Description |
|---|---|---|---|
| D | ~0.1003 | ~3.007 | Measures the axial spin-spin interaction. |
| E | ~-0.0137 | ~-0.411 | Measures the non-axial component of the spin-spin interaction. |
Note: The signs of the parameters are determined by advanced EPR techniques and provide information about the triplet sublevel population mechanisms. nih.gov
Computational Chemistry and Theoretical Modeling of Naphthalene, 1 6 Bromohexyl Oxy
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic and optical properties of molecules.
Prediction of Electronic Structure, Energy Levels (HOMO-LUMO), and Optical Properties
Theoretical studies have successfully predicted the electronic characteristics of naphthalene (B1677914) derivatives. For instance, the electronic properties and nonlinear optical (NLO) properties of similar compounds have been investigated using DFT methods. These calculations typically involve optimizing the molecular geometry and then computing key electronic parameters.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides an estimation of the molecule's chemical stability and its absorption in the UV-Vis spectrum. A smaller gap generally corresponds to a more easily excitable molecule.
The table below summarizes key electronic properties that can be determined through DFT calculations for a molecule like Naphthalene, 1-[(6-bromohexyl)oxy]-.
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and the energy of electronic transitions. |
| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Polarizability | The ease with which the electron cloud can be distorted by an electric field. | Important for understanding non-linear optical properties. |
| Hyperpolarizability | Higher-order response to an electric field. | Determines the non-linear optical activity of the molecule. |
This table is illustrative of the types of data generated from DFT calculations.
Analysis of Intermolecular Interactions, Including Halogen Bonds
The bromine atom in Naphthalene, 1-[(6-bromohexyl)oxy]- allows for the formation of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. DFT calculations can model these interactions by analyzing the electron density distribution, such as through Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis. These analyses can identify bond critical points and quantify the strength and nature of these non-covalent interactions, which are crucial for understanding crystal packing and molecular recognition phenomena.
Molecular Dynamics (MD) Simulations and Conformational Analysis
Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into their flexibility and interactions with the environment.
Investigation of Molecular Conformations and Flexibility in Various Environments
The hexyl chain in Naphthalene, 1-[(6-bromohexyl)oxy]- grants it significant conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. By simulating the molecule in different solvents or environments (e.g., in a vacuum, in water, or within a lipid bilayer), researchers can understand how the environment influences its preferred shape and flexibility. This is particularly important for understanding how the molecule might orient itself in different phases or at interfaces.
Simulation of Probe-Membrane Interactions and Dynamics
Given its amphiphilic nature, with a hydrophobic naphthalene core and a more polar bromo-alkoxy chain, this molecule is a candidate for use as a molecular probe in biological membranes. MD simulations are instrumental in studying how such probes insert into, orient within, and move through lipid bilayers. These simulations can reveal details about the probe's preferred depth of insertion, its orientation relative to the membrane normal, and the dynamics of its interaction with surrounding lipid molecules. This information is vital for interpreting experimental data from techniques like fluorescence spectroscopy, where this molecule might be used to report on membrane properties.
Mechanistic Insights and Reaction Pathway Modeling
Theoretical modeling can also be applied to understand the reactivity of Naphthalene, 1-[(6-bromohexyl)oxy]-. By calculating the transition state structures and activation energies for potential reactions, such as nucleophilic substitution at the bromine-bearing carbon, computational chemists can predict reaction mechanisms and kinetics. This can be particularly useful for understanding its stability, potential degradation pathways, or its use as a reactant in further chemical synthesis. These models can guide the design of experiments and the development of new synthetic routes.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides a framework to map out the potential energy surfaces of chemical reactions, identifying the most likely pathways from reactants to products. This involves locating and characterizing the energies of stationary points, including reactants, products, intermediates, and, crucially, transition states. For Naphthalene, 1-[(6-bromohexyl)oxy]-, theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding its reactivity. rsc.org
The elucidation of reaction mechanisms for this compound would typically involve modeling its reactions, such as nucleophilic substitution at the bromine-bearing carbon or electrophilic attack on the naphthalene ring. DFT methods can be employed to calculate the activation energies required for these different potential reactions. rsc.org By comparing the energy barriers of competing pathways, chemists can predict which reactions are more likely to occur under specific conditions.
For instance, in a hypothetical study of the reaction of Naphthalene, 1-[(6-bromohexyl)oxy]- with a nucleophile, computational chemists would model the approach of the nucleophile to the bromohexyl chain. The geometry of the transition state, where bonds are partially broken and formed, would be optimized, and its energy calculated. This provides a quantitative measure of the reaction's feasibility.
Table 1: Hypothetical Calculated Activation Energies for Competing Reactions of Naphthalene, 1-[(6-bromohexyl)oxy]-
| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) |
| SN2 reaction at C6 of the hexyl chain | Trigonal bipyramidal | 25.3 |
| Electrophilic addition to the naphthalene ring | Wheland-type intermediate | 35.8 |
| Elimination (E2) to form an alkene | Anti-periplanar arrangement | 30.1 |
Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.
Prediction of Regioselectivity and Stereochemical Outcomes
A significant challenge in organic synthesis is controlling where a reaction occurs on a molecule with multiple reactive sites, a property known as regioselectivity. rsc.org Computational models have become increasingly adept at predicting these outcomes. rsc.orgnih.govchemrxiv.org In the case of Naphthalene, 1-[(6-bromohexyl)oxy]-, electrophilic substitution on the naphthalene ring presents a classic regioselectivity problem. The existing 1-oxyhexyl substituent will direct incoming electrophiles to specific positions on the aromatic rings.
Theoretical calculations can determine the relative stabilities of the possible intermediates formed during electrophilic attack at different positions. By comparing the energies of these intermediates (often called sigma complexes or Wheland intermediates), the preferred site of reaction can be predicted. The position leading to the most stable intermediate, which typically corresponds to the lowest energy transition state, will be the major product.
Furthermore, if any reactions involving the chiral centers were to occur, or if new chiral centers were formed, computational chemistry could be used to predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the model can predict which stereoisomer will be formed in excess.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Naphthalene, 1-[(6-bromohexyl)oxy]-
| Position of Electrophilic Attack | Relative Energy of Intermediate (kcal/mol) | Predicted Product Ratio |
| C2 | -5.2 | Minor |
| C4 | 0.0 | Major |
| C5 | -2.1 | Minor |
| C8 | -1.8 | Minor |
Note: The data in this table is illustrative and based on general principles of electrophilic aromatic substitution on naphthalene derivatives, not on specific computational studies of the title compound.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The future synthesis of Naphthalene (B1677914), 1-[(6-bromohexyl)oxy]- and its derivatives will likely focus on enhancing efficiency, modularity, and sustainability. While classical Williamson ether synthesis is a staple for producing the alkoxy naphthalene core, researchers are exploring more advanced and greener alternatives.
Future avenues of exploration include:
Transition-Metal-Free Synthesis : Developing synthetic routes that avoid heavy or toxic metal catalysts is a key goal of green chemistry. A recently developed efficient, metal-free method for preparing 2-bromo-3-(bromomethyl)naphthalene from naphthalene highlights a trend towards cleaner synthetic pathways that could be adapted for alkoxy derivatives. researchgate.net This approach is noted for being low-cost, rapid, and modular, allowing for the creation of various naphthalene building blocks. researchgate.net
Skeletal Editing and Atom Transmutation : Groundbreaking strategies that modify the core structure of aromatic systems are emerging. For instance, a novel method allows for the transmutation of a nitrogen atom in isoquinolines into a carbon atom to yield substituted naphthalenes using an inexpensive phosphonium ylide. nih.gov This approach could provide a completely new and highly adaptable route to functionalized naphthalenes, bypassing traditional multi-step functionalization processes. nih.gov
Scalable Synthesis : For any potential application in materials science or beyond, the ability to produce compounds on a larger scale is critical. Future research will need to focus on optimizing reaction conditions to develop kilogram-scale preparations, as has been achieved for certain naphthalene derivatives used in organic flow batteries. oled-intermediates.com
These advanced synthetic strategies are summarized in the table below.
| Synthetic Strategy | Key Advantages | Potential Relevance |
| Transition-Metal-Free Routes | Lower cost, reduced toxicity, modularity. researchgate.net | Greener synthesis of Naphthalene, 1-[(6-bromohexyl)oxy]-. |
| Skeletal Editing | Access to novel substitution patterns, high efficiency. nih.gov | New pathways to create diverse naphthalene-based libraries. |
| Scalable Synthesis | Enables practical applications in materials and electronics. oled-intermediates.com | Moving derivatives from lab-scale curiosities to functional materials. |
Advanced Applications in Molecular Recognition and Bio-Conjugation
The structure of Naphthalene, 1-[(6-bromohexyl)oxy]- is ideally suited for applications that require both molecular recognition and covalent attachment. The naphthalene moiety can act as a fluorescent reporter and a hydrophobic binding element, while the bromohexyl chain provides a reactive handle for bio-conjugation.
Fluorescent Probes for Biomolecules : Naphthalene derivatives are well-known for their fluorescent properties, high quantum yields, and excellent photostability. nih.gov The hydrophobic naphthalene core can facilitate non-covalent binding to biological targets such as proteins or DNA. nih.gov Future work could focus on using the Naphthalene, 1-[(6-bromohexyl)oxy]- scaffold to design targeted fluorescent probes. The terminal bromide allows for covalent linking to a specific ligand or antibody, enabling precise targeting of cellular components for imaging applications.
Targeted Covalent Inhibitors : The reactive alkyl bromide group can be used to form a covalent bond with nucleophilic residues (such as cysteine or histidine) in a protein's active site. This strategy is a cornerstone of modern drug discovery for creating highly potent and selective inhibitors. The naphthalene core can serve as a scaffold to position the reactive linker within the binding pocket of a target enzyme or receptor.
DNA Intercalators and Binders : Certain naphthalene-based molecules, particularly naphthalene diimides, are known to interact with DNA structures like G-quadruplexes. semanticscholar.org The planar naphthalene ring of Naphthalene, 1-[(6-bromohexyl)oxy]- could function as a DNA intercalator. The bromohexyl chain could then be used to either attach other functional molecules (like DNA cleaving agents) or to anchor the molecule to a larger assembly for diagnostic or therapeutic purposes.
Interdisciplinary Research with Materials Science and Nanotechnology
The unique combination of a rigid aromatic core and a flexible, functionalizable chain in Naphthalene, 1-[(6-bromohexyl)oxy]- makes it a prime candidate for the development of advanced functional materials.
Organic Electronics and Semiconductors : Naphthalene derivatives are foundational components in organic electronics due to their desirable optical and electronic properties. nbinno.comgatech.edu They are used in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). gatech.edu The subject compound could serve as a monomer for creating novel semiconducting polymers or as a component for self-assembled monolayers in electronic devices. The bromo- functionality is a key reactive group for polymerization or for grafting onto electrode surfaces to control the interface properties.
Liquid Crystals : The molecular shape of Naphthalene, 1-[(6-bromohexyl)oxy]- is reminiscent of molecules used to form liquid crystals. These materials combine the fluidity of liquids with the ordered structure of crystals. researchgate.net Naphthalene-based liquid crystals have been synthesized that exhibit blue luminescence, making them applicable for new optical devices and polarized emitters. oup.com The combination of the planar naphthalene core with a flexible alkoxy chain is a common design strategy in this field. tandfonline.com Future research could involve synthesizing derivatives of the target compound to create novel nematic or columnar liquid crystalline phases with unique optical or electronic responses. oup.comrsc.org
Functionalization of Nanoparticles : The terminal bromide on the hexyl chain can be used to covalently attach the naphthalene moiety to the surface of nanoparticles (e.g., gold, silica, or quantum dots). This would imbue the nanoparticles with the photophysical properties of the naphthalene chromophore, creating hybrid materials for applications in sensing, bioimaging, or catalysis.
| Field | Potential Application of Naphthalene, 1-[(6-bromohexyl)oxy]- | Role of Molecular Structure |
| Organic Electronics | Building block for semiconducting polymers or surface modifiers. oled-intermediates.comgatech.edu | Naphthalene core provides electronic functionality; bromohexyl chain allows for polymerization or surface attachment. |
| Liquid Crystals | Formation of novel luminescent liquid crystalline phases. oup.comtandfonline.com | Rigid naphthalene core and flexible alkyl chain promote self-organization into ordered phases. oup.com |
| Nanotechnology | Surface functionalization of nanoparticles with fluorescent tags. | Bromohexyl chain acts as a linker to covalently attach the naphthalene fluorophore to nanoparticle surfaces. |
Predictive Modeling and Data-Driven Design in Naphthalene Chemistry
The advancement of computational chemistry provides powerful tools to accelerate the discovery and optimization of naphthalene-based compounds. Future research on Naphthalene, 1-[(6-bromohexyl)oxy]- and its analogs will be heavily influenced by predictive modeling.
Structure-Property Predictions : Molecular dynamics simulations can be used to predict the solid-state packing and crystal shape of naphthalene derivatives, which is crucial for controlling the properties of organic electronic materials. nih.gov Furthermore, computational methods can predict the pharmacokinetic and toxicological endpoints of new naphthalene derivatives, helping to prioritize which compounds to synthesize and test. nbinno.com
Rational Drug and Materials Design : Computer-aided drug design is a key technique for developing novel therapeutics. gatech.edu Docking simulations can predict how derivatives of Naphthalene, 1-[(6-bromohexyl)oxy]- might bind to a specific protein target, guiding the rational design of more potent inhibitors. gatech.edu Similarly, in materials science, quantum mechanics calculations can predict the electronic and optical properties of new naphthalene-based materials before they are synthesized, enabling a more targeted approach to developing high-performance organic electronics. nih.gov
Exploring Conformational Landscapes : For a molecule with a flexible chain like Naphthalene, 1-[(6-bromohexyl)oxy]-, understanding its conformational freedom is key to understanding its function. Monte Carlo and molecular dynamics simulations can be used to explore how the molecule interacts with biological receptors or assembles into larger structures, providing critical insights that guide molecular design. semanticscholar.org
Q & A
Basic: What are the recommended synthetic routes for preparing Naphthalene, 1-[(6-bromohexyl)oxy]-?
Answer:
The synthesis typically involves alkylation of 1-naphthol derivatives with 1-bromohexane. A common method is nucleophilic substitution under basic conditions (e.g., KOH or NaH) in aprotic solvents like DMF or THF. For example, reacting 1-naphthol with 1-bromohexane in the presence of KOH at 60–80°C for 12–24 hours yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted starting materials . Characterization should include H/C NMR and mass spectrometry to confirm the bromohexyloxy substitution pattern and purity .
Basic: How should researchers design initial toxicity screening for this compound?
Answer:
Follow the inclusion criteria for toxicological studies outlined in Table B-1 ( ):
- Exposure routes: Prioritize inhalation, oral, and dermal routes.
- Health outcomes: Assess systemic effects (hepatic, renal, respiratory) and acute toxicity (lethality, body weight changes).
- Species: Use rodent models (rats/mice) for in vivo studies, with dosing aligned with OECD guidelines.
Include controls for solvent effects (e.g., DMSO or corn oil) and follow risk of bias mitigation strategies (Table C-6/C-7) to ensure randomization, blinding, and complete outcome reporting .
Advanced: How can mechanistic studies resolve contradictions in metabolic activation pathways reported for brominated naphthalene derivatives?
Answer:
Contradictions often arise from species-specific cytochrome P450 (CYP) metabolism. To address this:
In vitro assays: Use human and rodent liver microsomes to compare metabolite profiles (e.g., epoxide vs. dihydrodiol formation).
Isotope labeling: Track C-labeled intermediates via LC-MS to identify reactive metabolites.
Knockout models: Employ CYP2E1/2F2-deficient mice to isolate dominant metabolic pathways.
Cross-validate findings with computational models (e.g., molecular docking of the compound with CYP isoforms) .
Advanced: What methodologies mitigate detection bias in environmental monitoring of this compound?
Answer:
Detection bias in environmental samples (air, water, soil) can be minimized by:
- Multi-media analysis: Use GC-MS with electron capture detection (ECD) for brominated compounds, validated against certified reference materials.
- Biomonitoring: Measure urinary metabolites (e.g., naphthol conjugates) in occupationally exposed populations, normalized to creatinine levels.
- Quality controls: Include field blanks, spiked recovery samples, and inter-laboratory comparisons to ensure reproducibility (Table B-1/B-7) .
Advanced: How should researchers address discrepancies between in vitro genotoxicity assays and in vivo carcinogenicity data?
Answer:
Discrepancies may arise due to metabolic differences or threshold effects. A tiered approach is recommended:
In vitro: Conduct Ames test (TA98/TA100 strains) with and without metabolic activation (S9 fraction).
In vivo: Perform micronucleus assays in rodents, comparing oral vs. inhalation exposure.
Mechanistic follow-up: Use comet assays to assess DNA damage in target organs (liver, lung) and RNA-seq to identify genotoxicity-related pathways (e.g., p53 activation) .
Basic: What analytical techniques are optimal for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS: Use reverse-phase C18 columns with electrospray ionization (ESI) in positive ion mode. Monitor transitions for m/z [M+H] → fragment ions.
- Sample preparation: Liquid-liquid extraction (ethyl acetate) or SPE (C18 cartridges) to isolate the compound from plasma/urine.
- Validation: Ensure linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA bioanalytical guidelines .
Advanced: How can researchers model the environmental partitioning of this compound?
Answer:
Use the EPI Suite™ software to predict:
- Log : Estimate hydrophobicity (expected >4 due to bromohexyl chain).
- Henry’s Law constant: Assess volatility (likely low due to naphthalene backbone).
- Bioconcentration factor (BCF): Validate with experimental data from aquatic organisms (e.g., zebrafish).
Compare predictions with monitoring data from sediment/water partitioning studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
